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3-Chloropyridine-2-sulfonyl fluoride is an organosulfur compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a sulfonyl fluoride group. The molecular formula is C5H4ClFNO2S, and it features a pyridine moiety that enhances its reactivity in various chemical transformations. This compound is particularly noted for its stability and utility in organic synthesis, especially in the preparation of fluorinated compounds.
3-Chloropyridine-2-sulfonyl fluoride primarily participates in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl fluoride group. It can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. Additionally, it undergoes deoxyfluorination reactions, where hydroxyl groups in alcohols are replaced with fluorine atoms, often utilizing strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene as catalysts.
Several methods have been developed for synthesizing 3-Chloropyridine-2-sulfonyl fluoride:
3-Chloropyridine-2-sulfonyl fluoride has several applications:
Several compounds share structural similarities with 3-Chloropyridine-2-sulfonyl fluoride. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyridine-2-sulfonyl fluoride | Pyridine ring with sulfonyl fluoride | Widely used for deoxyfluorination |
| Diethylaminosulfur trifluoride | Sulfur trifluoride with diethylamino group | Known for explosive behavior at elevated temperatures |
| Perfluoro-1-butanesulfonyl fluoride | Fully fluorinated butane structure | Less selective compared to pyridine derivatives |
| 1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium tetrafluoroborate | Imidazolium salt structure | Newer reagent with distinct selectivity |
Uniqueness: 3-Chloropyridine-2-sulfonyl fluoride stands out due to its balance of stability and reactivity, making it versatile for various synthetic applications while maintaining manageable safety profiles compared to some other reagents.